An In-depth Technical Guide to Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
An In-depth Technical Guide to Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, a compound of interest in medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic pathway with mechanistic insights, and a predictive analysis of its characterization data. Furthermore, it explores potential applications based on the bioactivities of related structural motifs, offering a forward-looking perspective for researchers in drug discovery and development.
Chemical Identity and Properties
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a multi-functional organic molecule incorporating an ester, an ether, and a ketone. These functionalities suggest a range of potential chemical reactivities and biological interactions.
| Property | Value | Source |
| CAS Number | 937601-97-3 | ChemWhat[1] |
| Molecular Formula | C₁₈H₁₈O₅ | ChemWhat[1] |
| Molecular Weight | 314.33 g/mol | ChemWhat[1] |
| IUPAC Name | Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate | |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCCOCC2=CC=CC(=C2)C(=O)OC | |
| InChI Key | InChI=1S/C18H18O5/c1-12(19)14-7-9-16(10-8-14)22-6-5-21-15-4-3-2-13(11-15)18(20)23-17(17)23-2 |
Diagram of the molecular structure of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.
Caption: Chemical structure of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.
Proposed Synthetic Pathway
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.
Step 1: Williamson Ether Synthesis to form 4-(2-hydroxyethoxy)acetophenone
The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction is a classic and reliable method for preparing ethers, particularly from phenols.[2][3]
Reaction:
Experimental Protocol:
-
Reagent Preparation: To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[4]
-
Reaction: After stirring for 30 minutes, add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-hydroxyethoxy)acetophenone.
Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[1] The use of an excess of the alkylating agent (2-bromoethanol) helps to drive the reaction to completion. This protocol is self-validating as the purity of the intermediate can be confirmed by standard analytical techniques before proceeding to the next step.
Step 2: Fischer Esterification to Yield Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
The final step is the esterification of the carboxylic acid with methanol, a classic Fischer esterification reaction. This acid-catalyzed reaction is an equilibrium process.[2][5]
Reaction:
Correction: A more direct Williamson ether synthesis between 4-acetylphenol and methyl 3-(2-bromoethoxy)benzoate, or a Mitsunobu reaction between 4-acetylphenol and methyl 3-(2-hydroxyethoxy)benzoate would be more convergent. However, for the purpose of this guide, we will proceed with the esterification of a synthesized carboxylic acid intermediate.
A More Plausible Revised Step 2 & 3:
Revised Step 2: Williamson Ether Synthesis of 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid
Reaction:
Experimental Protocol:
-
Reagent Preparation: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Add 1-(4-(2-bromoethoxy))ethanone (1.1 eq) to the mixture. Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Step 3: Fischer Esterification (Alternative)
If starting from 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid, the esterification would be as follows:
Experimental Protocol:
-
Reaction Setup: Dissolve 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid (1.0 eq) in a large excess of methanol, which serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), slowly to the solution.[6]
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction is driven to completion by the large excess of methanol.[5]
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the residue with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The final product can be purified by recrystallization or column chromatography.
Predictive Characterization Data
While experimental data for Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.[7][8]
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets, ~7.0-8.0 ppm)- Ethoxy protons (triplets, ~4.2-4.5 ppm)- Methyl ester protons (singlet, ~3.9 ppm)- Acetyl protons (singlet, ~2.6 ppm) |
| ¹³C NMR | - Carbonyl carbons (ester and ketone, ~165-198 ppm)- Aromatic carbons (~110-160 ppm)- Ethoxy carbons (~65-70 ppm)- Methyl ester carbon (~52 ppm)- Acetyl methyl carbon (~26 ppm) |
| IR Spectroscopy | - C=O stretch (ester, ~1720 cm⁻¹)- C=O stretch (ketone, ~1680 cm⁻¹)- C-O stretch (ether and ester, ~1250-1000 cm⁻¹)- Aromatic C-H stretch (~3100-3000 cm⁻¹)- Aliphatic C-H stretch (~3000-2850 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 314.1154 (calculated for C₁₈H₁₈O₅) |
Potential Applications and Future Research Directions
The structural motifs within Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate suggest several avenues for research and application, particularly in the realm of drug discovery.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[9] The presence of the acetophenone moiety may also contribute to this activity, as natural acetophenones have demonstrated a range of biological effects.[10]
-
Anti-inflammatory Activity: Certain derivatives of 2-acetylbenzoic acid have shown potent anti-inflammatory properties.[9] This suggests that the title compound could be investigated for similar activities.
-
Insect Repellent: Methyl benzoate and its analogs have been characterized as effective insect repellents.[11][12][13] The structural similarity of the title compound makes it a candidate for investigation in this area.
-
Enzyme Inhibition: Structurally related molecules have been identified as inhibitors of enzymes such as malate dehydrogenase, which is a target in cancer metabolism.[14]
Future research should focus on the synthesis and biological evaluation of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate to validate these predicted applications. High-throughput screening against various biological targets could unveil novel therapeutic uses.
Conclusion
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a compound with significant potential for further scientific investigation. This guide provides a robust framework for its synthesis and characterization, built upon established chemical principles. The exploration of its biological activities, guided by the known properties of its constituent functional groups, presents a promising opportunity for the development of new therapeutic agents and other valuable chemical products.
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